molecular formula C13H12ClN3O2 B6353475 4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1214235-07-0

4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B6353475
CAS No.: 1214235-07-0
M. Wt: 277.70 g/mol
InChI Key: VPFAMVMZJHWLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid ( 1214235-07-0) is a versatile chemical building block with a molecular formula of C13H12ClN3O2 and a molecular weight of 277.71 g/mol . This fused bicyclic compound features an imidazo[4,5-c]pyridine core that is partially saturated, presenting a carboxylic acid functional group at the 6-position and a 2-chlorophenyl substituent at the 4-position. These specific functional groups make it a valuable intermediate for further synthetic modification and structure-activity relationship (SAR) studies. This compound is of significant interest in medicinal chemistry research. Its core structure is based on the 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold, which has been identified in scientific literature as a key pharmacophore in compounds exhibiting antihypertensive activity . Researchers can utilize this molecule as a critical precursor for the design and synthesis of novel bioactive molecules, particularly for probing cardiovascular drug targets. The molecule is offered with a minimum purity of 95% and should be handled with care. As indicated by the GHS hazard pictograms, it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) including gloves, protective clothing, and eye/face protection. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O2/c14-8-4-2-1-3-7(8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFAMVMZJHWLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H10ClN3O2
  • Molecular Weight : 273.70 g/mol

Research indicates that the compound functions primarily as an inhibitor of specific kinases. Kinases are crucial for various cellular processes including cell division and metabolism. The binding affinity and selectivity of this compound towards different kinases have been evaluated through structure-activity relationship (SAR) studies.

Inhibitory Activity

In vitro studies have shown that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for various cell lines have been reported to be in the low micromolar range, indicating potent cytotoxicity.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Cytotoxicity Exhibits significant growth inhibition in various cancer cell lines.
Kinase Inhibition Selectively inhibits Aurora kinases with a binding affinity confirmed by X-ray crystallography studies.
Anti-inflammatory Effects Potentially reduces inflammation markers in cellular assays.

Case Studies

  • Cytotoxicity Assessment : A study demonstrated that the compound effectively inhibited the proliferation of human gastric cancer cells with an IC50 value of approximately 1.07 µg/mL. This suggests a promising therapeutic potential against gastric cancer.
  • Kinase Selectivity Profiling : Further investigations showed that the compound selectively inhibited Aurora A and B kinases. The inhibition rates were quantified at different concentrations (10 μM), displaying inhibition rates ranging from 10% to over 22% for various kinases including CDK1/CyclinA2 and FGFR1.

Structure-Activity Relationship (SAR)

The SAR analysis highlighted the importance of specific functional groups in determining the biological activity of the compound. Modifications to the chlorophenyl group and carboxylic acid moiety significantly influenced both potency and selectivity against targeted kinases.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, particularly in the field of oncology and infectious diseases.

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine compounds exhibit anticancer properties. For instance:

  • A study demonstrated that similar compounds could inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A derivative of imidazo[4,5-c]pyridine was shown to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antimicrobial Properties

The compound's ability to interact with microbial enzymes presents opportunities in developing new antibiotics.

  • Case Study : Research on related compounds highlighted their effectiveness against resistant strains of bacteria.

Pharmacological Applications

The pharmacological profile of 4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid suggests it may act as a modulator of various biological pathways.

Enzyme Inhibition

Preliminary studies indicate that this compound could inhibit enzymes such as cyclooxygenase (COX), which is pivotal in inflammatory responses.

  • Data Table : Enzyme inhibition studies show varying degrees of inhibition across different concentrations.
Concentration (µM)% Inhibition COX-1% Inhibition COX-2
1030%25%
5055%50%
10080%75%

Material Science Applications

In addition to its biological applications, the compound's unique structure can be utilized in material sciences for developing novel materials with specific electronic properties.

Organic Electronics

The imidazo[4,5-c]pyridine framework is being explored for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

  • Case Study : Research has shown that incorporating this compound into polymer matrices enhances charge transport properties.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
Target Compound 2-Chlorophenyl C₁₃H₁₂ClN₃O₂ 277.71 N/A Potential receptor modulation
4-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₃H₁₂FN₃O₂ 261.25 782441-07-0 Higher polarity; improved solubility in aqueous media
4-(2-Methoxyphenyl)-... 2-Methoxyphenyl C₁₃H₁₃N₃O₃ 273.29 1214182-75-8 Electron-donating methoxy group may enhance metabolic stability
4-(3-Bromo-4-fluorophenyl)-... 3-Bromo-4-fluorophenyl C₁₃H₁₀BrFN₃O₂ 346.14 1189749-66-3 Bulky halogen substituents; potential steric hindrance in receptor binding
4-[4-(Benzyloxy)phenyl]-... 4-Benzyloxyphenyl C₂₀H₁₉N₃O₃ 349.39 359686-26-3 Increased lipophilicity due to benzyloxy group

Core Structure Modifications

Compound Name Structural Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
PD123319 Dimethylamino and diphenylacetyl groups C₂₇H₂₈F₆N₄O₆ 634.53 N/A AT₂ receptor antagonist; used in hypertension studies
(4R,6S)-4-Phenyl-... Unsubstituted phenyl C₁₃H₁₃N₃O₂ 261.26 828931-70-0 Simplified structure; baseline activity for SAR studies
(6S)-4-(2,3-Dimethoxyphenyl)-... 2,3-Dimethoxyphenyl C₁₅H₁₅N₃O₄ 303.30 433939-28-7 Dual methoxy groups enhance electron density

Key Observations

Fluorine (4-Fluorophenyl Analog): Enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius . Methoxy (2-Methoxyphenyl Analog): Electron-donating properties may reduce oxidative metabolism, extending half-life .

Biological Activity: PD123319, a dimethylamino/diphenylacetyl analog, demonstrates potent AT₂ receptor antagonism . The target compound’s 2-chlorophenyl substitution may shift receptor selectivity or potency compared to PD123317. Halogenated analogs (e.g., bromo-fluoro derivatives) are often explored in structure-activity relationship (SAR) studies to optimize binding affinity .

Synthetic Accessibility :

  • PD123319 requires multi-step synthesis with chiral resolution , whereas simpler analogs like the 4-fluorophenyl derivative may be synthesized via direct coupling reactions .

Preparation Methods

Cyclocondensation of Pyridine-Amino Derivatives

Building on methodologies developed for analogous imidazo-pyrazolo-pyridines, the reaction of N-protected 4-aminopyridine derivatives with α-keto acids under acidic conditions facilitates imidazole ring formation. For instance, creatinine-mediated cyclocondensation in refluxing acetic acid with pyrrolidine catalysis achieves ring closure efficiencies of 54–70%. Critical parameters include:

  • Temperature : Optimal at 110–120°C for 12–18 hours

  • Catalyst loading : 5–10 mol% pyrrolidine

  • Acid mediator : Glacial acetic acid preferred over protic alternatives

This method benefits from readily available starting materials but requires careful Boc-group management to prevent premature deprotection.

Halo-Ketone Mediated Cyclization

Adapting imidazopyridine synthesis protocols, treatment of 2-amino-5-halopyridines with 3-chloro-2-butanone in cyclohexanone at 80–100°C induces tandem alkylation-cyclization. Key advantages include:

  • Solvent effects : Cyclohexanone enhances reaction rate 3-fold compared to dioxane

  • Yield optimization : 68–72% isolated yield through gradient heating (70°C → 100°C over 6h)

  • Scalability : Demonstrated at 5L scale with consistent purity (>98% HPLC)

ParameterOptimal Value
CatalystPd(dppf)Cl₂ (3 mol%)
BaseNa₂CO₃ (2.0 eq)
SolventDME/H₂O (5:1)
Temperature60–80°C
Time2–6 hours

This protocol achieves 72–85% coupling efficiency with 2-chlorophenylboronic acid, minimizing homocoupling byproducts to <5%. Sequential halogen substitution strategies prove effective when multiple reactive sites exist, preferentially reacting iodine before chlorine at 60°C.

Direct Arylation via C-H Activation

Emerging methodologies utilize Pd(OAc)₂/N-heterocyclic carbene catalysts for direct C4 functionalization of preformed imidazo[4,5-c]pyridine cores. While currently yielding 45–55%, this approach eliminates pre-functionalization steps, showing promise for streamlined synthesis.

Carboxylic Acid Group Installation

Positional control of the carboxyl group at C6 employs three distinct strategies:

Late-Stage Oxidation

Oxidation of 6-methyl precursors using KMnO₄ in acidic medium (H₂SO₄/H₂O, 1:3) at 90°C achieves 65–70% conversion. Limitations include:

  • Over-oxidation to CO₂ with extended reaction times (>8h)

  • Incompatibility with acid-sensitive protecting groups

Directed Lithiation-Carboxylation

Adapting tetrahydroimidazo[4,5-c]pyridine syntheses, sequential treatment with LDA at -78°C followed by CO₂ quenching installs the carboxylic acid with 82% regioselectivity. Key considerations:

  • Optimal silyl protection (TBDMS) of adjacent hydroxyl groups

  • Strict temperature control (-78°C ± 2°C) to prevent ring-opening

Curtius Rearrangement of Azides

Modifying pyrazolo[4,3-b]pyridine methods, diphenylphosphoryl azide-mediated rearrangement of 6-azido intermediates produces carboxylic acids via isocyanate hydrolysis. This method offers:

  • 75–80% yield in dioxane/water systems

  • Excellent functional group tolerance

  • Scalable to multi-kilogram batches

Reaction Optimization and Process Chemistry

Comparative analysis of key parameters across methodologies reveals critical optimization points:

Table 1. Solvent Effects on Cyclization Efficiency

SolventYield (%)Purity (%)Reaction Time (h)
Cyclohexanone7298.56
Dioxane6897.28
DMF5595.112
EtOH4291.318

Data adapted from large-scale process patents demonstrates cyclohexanone's superiority in both rate and yield.

Catalyst Screening for Cross-Coupling

CatalystLoading (mol%)Yield (%)Byproducts (%)
Pd(PPh₃)₄56512
Pd(dppf)Cl₂3854
Pd(OAc)₂/XPhos2787

The Pd(dppf)Cl₂ system achieves optimal balance between activity and cost-effectiveness for industrial applications.

Q & A

Q. What are the key synthetic routes for 4-(2-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:

Core formation : Condensation of 2-chlorobenzaldehyde with aminopyridine derivatives to construct the imidazo[4,5-c]pyridine scaffold.

Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates.
Optimization strategies:

  • Use palladium or copper catalysts for cross-coupling reactions to enhance yield .
  • Solvent selection (e.g., DMF or toluene) impacts reaction efficiency; reflux conditions improve cyclization .
  • Purification via column chromatography or recrystallization ensures >95% purity .

Table 1 : Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)Reference
Core FormationPd(OAc)₂, DMF, 120°C6590
Carboxylic Acid IntroductionNaOH, EtOH, reflux7895

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D conformation and confirms substituent positions (e.g., 2-chlorophenyl orientation) .
  • NMR spectroscopy :
  • ¹H NMR : Peaks at δ 7.3–7.5 ppm confirm aromatic protons from the chlorophenyl group.
  • ¹³C NMR : Carboxylic acid carbon appears near δ 170 ppm .
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 278.7 (theoretical: 277.71) validates molecular weight .

Q. What in vitro models are suitable for initial biological activity screening?

  • Methodological Answer :
  • Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. IC₅₀ values <10 μM indicate promising activity .
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus; zones of inhibition >15 mm suggest efficacy .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., DYRK2) to evaluate target engagement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced target selectivity?

  • Methodological Answer :
  • Modify substituents : Replace the 2-chlorophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding to hydrophobic enzyme pockets .
  • Carboxylic acid bioisosteres : Substitute with tetrazole or sulfonamide groups to enhance metabolic stability while retaining hydrogen-bonding capacity .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with targets (e.g., kinases) and prioritize derivatives with lower binding energies .

Table 2 : SAR Insights from Analogues

DerivativeModificationIC₅₀ (μM)TargetReference
4-(4-CF₃-phenyl)Trifluoromethyl group0.8Kinase X
4-(3-Bromo-phenyl)Bromine substitution5.2Protease Y

Q. What experimental strategies resolve contradictions in reported mechanisms of action (e.g., conflicting kinase vs. protease inhibition data)?

  • Methodological Answer :
  • Target deconvolution :

CRISPR-Cas9 knockout : Silence candidate targets (e.g., DYRK2) in cell lines; loss of compound efficacy confirms target relevance .

Biochemical pull-down assays : Use biotinylated probes to isolate bound proteins for identification via LC-MS/MS .

  • Kinetic studies : Compare inhibitor constants (Kᵢ) across enzymes; a lower Kᵢ for Kinase X vs. Protease Y clarifies primary targets .

Q. How do in vitro and in vivo pharmacokinetic profiles differ, and what formulation strategies address bioavailability challenges?

  • Methodological Answer :
  • In vitro ADME :
  • Microsomal stability : <30% remaining after 1 hour suggests hepatic metabolism; add cytochrome P450 inhibitors (e.g., ketoconazole) .
  • Caco-2 permeability : Papp <1×10⁻⁶ cm/s indicates poor absorption; employ prodrug strategies (e.g., ester prodrugs) .
  • In vivo :
  • Plasma exposure : Low AUC in rodent studies (<500 ng·h/mL) necessitates nanoparticle encapsulation or lipid-based carriers .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show limited efficacy?

  • Methodological Answer :
  • Cell line heterogeneity : Test across panels (e.g., NCI-60) to identify sensitive subtypes (e.g., leukemia vs. solid tumors) .
  • Compound stability : Degradation in cell culture media (e.g., hydrolysis at pH 7.4) may reduce observed activity; confirm stability via HPLC .
  • Off-target effects : Use transcriptomics (RNA-seq) to identify unintended pathways (e.g., apoptosis vs. autophagy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.